molecular formula C11H11F6N B8631511 N-(3,5-bistrifluoromethylbenzyl)-N-ethylamine

N-(3,5-bistrifluoromethylbenzyl)-N-ethylamine

Cat. No.: B8631511
M. Wt: 271.20 g/mol
InChI Key: RFMLSTHBJJTVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-bistrifluoromethylbenzyl)-N-ethylamine is a useful research compound. Its molecular formula is C11H11F6N and its molecular weight is 271.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11F6N

Molecular Weight

271.20 g/mol

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C11H11F6N/c1-2-18-6-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-5,18H,2,6H2,1H3

InChI Key

RFMLSTHBJJTVFD-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,5-Bis-trifluoromethylbenzaldehyde (3.00 g) is dissolved in 1,2-dichloroethane (50 ml), and thereto are added 70% aqueous ethylamine solution (0.80 ml) and acetic acid (2.1 ml), followed by an addition of triacetoxy-sodium borohydride (13.1 μg) at room temperature over 1 hour with stirring. The mixture is stirred at room temperature for additional 30 minutes, and to the reaction mixture is then added a saturated aqueous sodium bicarbonate solution, and the mixture is extracted with ethyl acetate. The organic layer is washed successively with a saturated aqueous sodium bicarbonate solution and a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane ethyl acetate=4:1) to give (3,5-bis-trifluoromethyl-benzyl)-ethyl-amine (1.52 g). MS (m/z): 272 [M+H]+
Quantity
3 g
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50 mL
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0.8 mL
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2.1 mL
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[Compound]
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triacetoxy-sodium borohydride
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13.1 μg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In 20 ml of methanol was dissolved 24.5 g of 3,5-bistrifluoromethylbenzaldehyde, and under ice-cooling, added thereto was 60 ml of ethylamine (a 2M tetrahydrofuran solution). Subsequently, 4.38 g of sodium borohydride was slowly added thereto, and the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added distilled water and concentrated under reduced pressure. The residue was extracted with dichloromethane, and the organic layer was dried and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→chloroform:methanol=9:1), to give 6.35 g of N-(3,5-bistrifluoromethylbenzyl)-N-ethylamine as shown in Table 135 below.
Quantity
60 mL
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0 (± 1) mol
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4.38 g
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24.5 g
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20 mL
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